(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Catalog No.
S614155
CAS No.
72581-71-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxy...

CAS Number

72581-71-6

Product Name

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

IUPAC Name

(3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1

InChI Key

FDQAOULAVFHKBX-NFUGKBHHSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; Isosilybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The compound (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a complex organic molecule featuring multiple hydroxyl groups and a benzodioxin moiety. Its intricate structure suggests potential for diverse biological activities due to the presence of phenolic and chromenone functionalities. The stereochemistry indicated by the (2R,3R) notation implies specific three-dimensional arrangements that can influence its reactivity and interactions with biological targets.

The exact mechanism of action of isosilybin is still being investigated. Some studies suggest it may protect liver cells from damage by increasing antioxidant defenses and reducing inflammation []. Isosilybin may also interact with certain signaling pathways in the liver [].

Hepatoprotective Potential

Similar to silybin, isosilybin exhibits potential hepatoprotective (liver-protective) properties. Studies suggest it may:

  • Reduce oxidative stress: Isosilybin's antioxidant activity may help combat the harmful effects of free radicals in the liver, potentially protecting against liver damage [].
  • Promote liver cell regeneration: Research indicates that isosilybin may stimulate the growth and proliferation of healthy liver cells [].
  • Inhibit inflammation: Studies suggest isosilybin might possess anti-inflammatory properties that could be beneficial in alleviating liver inflammation [].

It's important to note that most of this research is conducted in pre-clinical settings using cell cultures or animal models. While these findings are encouraging, further clinical trials are necessary to confirm the effectiveness and safety of isosilybin for liver protection in humans.

Anticancer Properties

Isosilybin has shown promising results in some pre-clinical studies investigating its potential anti-cancer properties. These studies suggest that isosilybin might:

  • Induce apoptosis (programmed cell death) in cancer cells: Research indicates that isosilybin may trigger the self-destruction of cancer cells through various mechanisms [].
  • Suppress tumor growth and angiogenesis (formation of new blood vessels): Studies suggest that isosilybin might inhibit the growth and proliferation of cancer cells and hinder the formation of new blood vessels that tumors require for growth [].

Other Applications

Isosilybin is being explored in various other areas of scientific research, including:

  • Neuroprotective effects: Studies suggest that isosilybin may have potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's due to its antioxidant and anti-inflammatory properties [].
  • Cardioprotective effects: Research suggests that isosilybin might exert protective effects on the heart by reducing inflammation and oxidative stress [].

The chemical behavior of this compound is likely influenced by its hydroxyl groups, which can participate in various reactions including:

  • Oxidation-Reduction Reactions: Hydroxyl groups can be oxidized to carbonyls or reduced from ketones.
  • Esterification: Hydroxyl groups can react with carboxylic acids to form esters.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.

These reactions are mediated by enzymes in biological systems, which can enhance the compound's bioavailability and efficacy in therapeutic applications

Research indicates that compounds with similar structures often exhibit significant biological activities such as:

  • Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential for scavenging free radicals.
  • Antimicrobial Properties: Many phenolic compounds show efficacy against various microbial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been linked to reduced inflammatory responses in cellular models.

The biological activity is often assessed using various in vitro assays to establish efficacy against specific targets

Synthesis of this compound can be approached through several methods:

  • Multi-step Organic Synthesis: Utilizing starting materials that contain the required functional groups and employing protective group strategies.
  • Natural Product Isolation: Extracting from plant sources known to contain similar compounds and purifying through chromatography.
  • Total Synthesis: A complete synthetic route involving strategic bond formation and functional group transformations.

Each method may vary in yield and purity depending on the complexity of the synthetic pathway .

The applications of this compound span various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory or antioxidant agent.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skin care formulations.
  • Food Industry: As a natural preservative due to its antimicrobial properties.

These applications highlight the compound's versatility and potential market value

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can reveal its mechanism of action.
  • Molecular Docking Simulations: Computational methods can predict binding affinities and orientations within active sites of enzymes or receptors.

Such studies contribute to elucidating the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural features with (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
QuercetinFlavonoid with multiple hydroxylsStrong antioxidant and anti-inflammatory effects
ResveratrolStilbene structure with hydroxylsKnown for cardiovascular benefits
CurcuminDiarylheptanoid with phenolic groupsExhibits anti-cancer properties

These compounds demonstrate varying degrees of biological activity and therapeutic potential while sharing common structural motifs that enhance their bioactivity .

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

Melting Point

239 - 241 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

72581-71-6

Wikipedia

Isosilybin

Dates

Modify: 2023-08-15
Parthasarathy, M.R., et al., Phytochemistry, 18, 506 (1979)

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